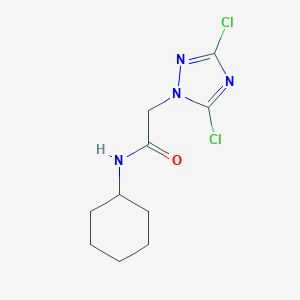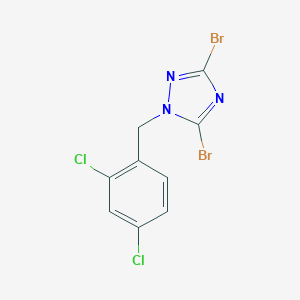
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine
Overview
Description
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tertiary amine that is commonly used as a catalyst for organic reactions. In
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine is not fully understood. However, it is believed to act as a Lewis base, donating its lone pair of electrons to a Lewis acid to form a coordinate covalent bond. This allows it to catalyze various organic reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has been shown to have low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine in lab experiments is its ability to catalyze various organic reactions. It is also relatively easy to synthesize and purify, making it a convenient catalyst to use in the lab.
However, one of the limitations of using this compound is that it may not be effective for all types of reactions. Its effectiveness may also depend on the specific reaction conditions, such as temperature and solvent.
Future Directions
There are several future directions for the study of N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine. One area of interest is its potential as a drug delivery agent. Further studies could explore its ability to improve the solubility and bioavailability of various drugs.
Another area of interest is the development of new catalytic applications for this compound. Studies could explore its effectiveness in catalyzing new types of reactions or in developing more efficient catalytic systems.
Overall, this compound is a promising compound with potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug delivery and catalysis.
Scientific Research Applications
N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine has been extensively studied for its potential applications in various fields. In organic chemistry, it is commonly used as a catalyst for reactions such as the Michael addition and the aldol reaction. It has also been used as a ligand in metal-catalyzed reactions.
In the field of medicinal chemistry, this compound has been studied for its potential as a drug delivery agent. It has been shown to improve the solubility and bioavailability of certain drugs, making them more effective in treating various diseases.
properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-4-17-11-5-10-16-12-14-6-8-15(9-7-14)13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 |
InChI Key |
QGPJVARPEYGDPY-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCOCCCNCC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)


![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)




![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)